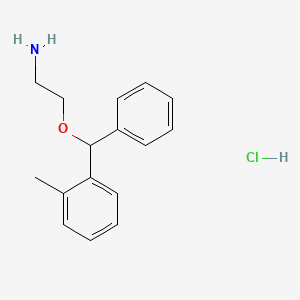
Lercanidipine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lercanidipine-d3 is a deuterated form of lercanidipine, a third-generation dihydropyridine calcium channel blocker. It is primarily used for the treatment of hypertension by relaxing and opening blood vessels, allowing blood to circulate more freely and reducing blood pressure . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of lercanidipine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lercanidipine-d3 involves the incorporation of deuterium atoms into the lercanidipine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated methanol in the presence of a catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process typically involves multiple steps, including the preparation of deuterated intermediates, purification, and final synthesis. Advanced techniques such as liquid chromatography and mass spectrometry are used to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions
Lercanidipine-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
Lercanidipine-d3 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of lercanidipine in the body.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to investigate potential interactions with other drugs.
Nephroprotective Research: Explored for its potential protective effects on the kidneys.
作用機序
Lercanidipine-d3 exerts its effects by blocking L-type and T-type calcium channels in the smooth muscle cells of blood vessels. This inhibition prevents the influx of calcium ions, leading to the relaxation of vascular smooth muscle and subsequent vasodilation. The decrease in intracellular calcium levels reduces the contractile processes, resulting in lower blood pressure .
類似化合物との比較
Lercanidipine-d3 is compared with other calcium channel blockers such as amlodipine and lacidipine. While all these compounds share a similar mechanism of action, this compound is noted for its high lipophilicity and vascular selectivity, which contribute to its unique pharmacokinetic profile . Additionally, this compound has been shown to have a better tolerability profile compared to amlodipine .
List of Similar Compounds
- Amlodipine
- Lacidipine
- Nifedipine
- Felodipine
Conclusion
This compound is a valuable compound in scientific research, particularly in the fields of pharmacokinetics, metabolism, and drug interaction studies. Its unique properties and mechanism of action make it an important tool for understanding the behavior of calcium channel blockers and their potential therapeutic applications.
特性
CAS番号 |
1190043-34-5 |
|---|---|
分子式 |
C36H41N3O6 |
分子量 |
614.757 |
IUPAC名 |
5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/i5D3 |
InChIキー |
ZDXUKAKRHYTAKV-VPYROQPTSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
同義語 |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methyl-d3-amino]-1,1-dimethylethyl Methyl Ester; Masnidipine-d3; Zanidip-d3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[9-(Diethylamino)-5H-benzo[a]phenoxazin-5-ylidene]malononitrile](/img/structure/B586446.png)



